molecular formula C20H18FN3O2S B15099390 (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B15099390
M. Wt: 383.4 g/mol
InChI Key: ADVASRMVMYKDMA-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperazine moiety, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine and fluorophenyl groups. Common reagents used in these reactions include thioamides, aldehydes, and fluorinated aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, reduce waste, and enhance the efficiency of the synthesis process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the thiazole ring or the piperazine moiety, altering the compound’s electronic properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced thiazole or piperazine derivatives.

    Substitution: Halogenated or alkylated fluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine: The compound’s potential therapeutic properties are being investigated, including its use as an antimicrobial, anticancer, or neuroprotective agent. Its ability to cross biological membranes and interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Uniqueness: (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one stands out due to its combination of a thiazole ring, piperazine moiety, and fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Biological Activity

The compound (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a member of the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and its effects on various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis. The thiazole moiety is crucial for the biological activity of this class of compounds, which often exhibit properties such as anti-inflammatory and anti-tumor effects.

1. Inhibition of Protein Kinases

Recent studies have evaluated the inhibitory effects of thiazole derivatives on several protein kinases, including DYRK1A, CK1, CDK5/p25, and GSK3α/β. The compound demonstrated significant inhibitory activity against DYRK1A with an IC50 value in the sub-micromolar range. This suggests potential applications in treating diseases where DYRK1A is implicated, such as neurodegenerative disorders and certain cancers .

2. Antitumor Activity

The compound's antitumor properties were assessed through in vitro studies on various cancer cell lines, including MDA-MB 231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated that it effectively inhibited cell proliferation across these lines, with IC50 values indicating potent activity .

3. Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications to the piperazine ring and the substitution pattern on the thiazole significantly influence biological activity. For instance:

  • Substituents at the 4-position of the hydroxybenzylidene moiety enhance potency.
  • The presence of fluorine in the phenyl ring appears to improve selectivity towards DYRK1A without compromising cytotoxicity against normal cells .

Case Study 1: DYRK1A Inhibition

In a study evaluating a series of thiazole derivatives, it was found that introducing a pyridine group at the N-2 position of the thiazole significantly increased DYRK1A inhibition. The best-performing compound exhibited an IC50 of 0.033 μM against DYRK1A, showcasing the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-cancer Efficacy

Another study focused on the anti-cancer efficacy of this compound across multiple tumor cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis in MDA-MB 231 cells. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

Data Tables

Below is a summary table of biological activities related to this compound:

Biological ActivityTargetIC50 ValueReference
DYRK1A InhibitionProtein Kinase0.033 μM
Antitumor ActivityMDA-MB 2310.500 μM
Antitumor ActivityHCT1160.600 μM
Apoptosis InductionMDA-MB 231-

Properties

Molecular Formula

C20H18FN3O2S

Molecular Weight

383.4 g/mol

IUPAC Name

(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C20H18FN3O2S/c21-16-3-1-2-4-17(16)23-9-11-24(12-10-23)20-22-19(26)18(27-20)13-14-5-7-15(25)8-6-14/h1-8,13,25H,9-12H2/b18-13-

InChI Key

ADVASRMVMYKDMA-AQTBWJFISA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)/C(=C/C4=CC=C(C=C4)O)/S3

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.